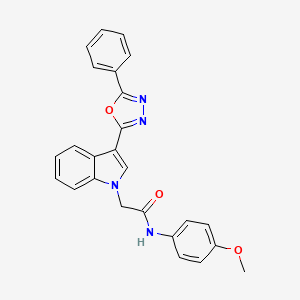

N-(4-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Description

N-(4-Methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a hybrid heterocyclic compound featuring an indole core linked to a 1,3,4-oxadiazole ring via an acetamide bridge. The indole moiety is substituted at the 3-position with the oxadiazole group, while the acetamide side chain is N-substituted with a 4-methoxyphenyl group. The 4-methoxyphenyl group may enhance lipophilicity and influence binding interactions in biological systems .

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O3/c1-31-19-13-11-18(12-14-19)26-23(30)16-29-15-21(20-9-5-6-10-22(20)29)25-28-27-24(32-25)17-7-3-2-4-8-17/h2-15H,16H2,1H3,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNRNEOFCQHPPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Synthesis of the indole moiety: The indole ring can be synthesized via Fischer indole synthesis or other methods involving cyclization of phenylhydrazines with ketones or aldehydes.

Coupling of the oxadiazole and indole units: This step may involve the use of coupling reagents such as EDCI or DCC to form the desired amide bond.

Introduction of the methoxyphenyl group: This can be done through nucleophilic substitution reactions or other suitable methods.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the indole or oxadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents are often employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in cancer treatment:

- A study demonstrated that 1,3,4-oxadiazole derivatives showed significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and leukemia cell lines .

- Another investigation found that certain derivatives exhibited high potency in inhibiting thymidine phosphorylase, an enzyme associated with tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. The oxadiazole ring is known for its broad-spectrum activity against bacteria and fungi.

Research Findings

- A review summarized the antimicrobial effects of oxadiazole derivatives, noting their effectiveness against resistant strains of bacteria .

- Specific derivatives have been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Drug Development Potential

Given its diverse biological activities, N-(4-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is being explored as a lead compound in drug development.

Synthetic Approaches

Recent synthetic methodologies have focused on enhancing the bioavailability and efficacy of this compound:

- Researchers have developed various synthetic routes to modify the structure for improved activity against specific targets .

Comparative Analysis of Biological Activities

| Activity Type | Compound Class | Notable Findings |

|---|---|---|

| Anticancer | 1,3,4-Oxadiazole Derivatives | Effective against MCF-7 and leukemia cell lines |

| Antimicrobial | Oxadiazoles | Active against resistant bacterial strains |

| Enzyme Inhibition | Thymidine Phosphorylase Inhibitors | High potency compared to standard drugs |

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, compounds with indole and oxadiazole moieties can interact with various enzymes, receptors, or other proteins, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole-Oxadiazole-Acetamide Scaffolds

Several analogues share key structural motifs with the target compound:

Key Observations :

- Indole vs.

- Linker Variations : Thioacetamide (e.g., ) or sulfanyl bridges () increase molecular flexibility compared to the rigid oxadiazole-indole fusion in the target compound.

- Substituent Effects : Electron-donating groups (e.g., 4-methoxy in the target) improve solubility, whereas electron-withdrawing groups (e.g., nitro in 10l ) may enhance electrophilic reactivity .

Pharmacological Activity Comparison

Anticancer Potential:

- Compounds with chloro/fluoro substituents (e.g., 10j, 10k ) exhibit moderate anticancer activity against Bcl-2/Mcl-1 targets (IC₅₀: 1–10 µM), likely due to enhanced electrophilicity. The target compound’s methoxy group may reduce cytotoxicity but improve selectivity.

- Benzothiazole acetamides () show anticonvulsant activity, suggesting the indole-oxadiazole scaffold could be repurposed for neurological applications.

Antimicrobial and Antioxidant Effects :

- Benzofuran-oxadiazole hybrids (e.g., 2a-b ) demonstrate potent antimicrobial activity (MIC: 4–16 µg/mL), while hydroxyimino-indole derivatives (e.g., 3a ) exhibit radical scavenging (IC₅₀: 12–25 µM). The target compound’s lack of polar groups (e.g., hydroxyl) may limit antioxidant efficacy.

Enzyme Inhibition :

- Sulfanyl-linked acetamides (e.g., 8g ) inhibit tyrosinase or lipoxygenase (IC₅₀: 8–15 µM), with the 4-methylphenyl group favoring hydrophobic active-site interactions. The target compound’s 4-methoxyphenyl group could similarly target oxidoreductases.

Biological Activity

N-(4-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound that belongs to the class of oxadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising an indole moiety and an oxadiazole ring, both known for their pharmacological properties. The specific arrangement of functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H19N3O3 |

| Molecular Weight | 351.38 g/mol |

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit various mechanisms of action against different biological targets:

- Anticancer Activity : The oxadiazole derivatives have shown potential in targeting enzymes involved in cancer progression, including:

- Anti-inflammatory Effects : Studies have demonstrated that oxadiazole derivatives can inhibit inflammatory pathways, potentially by modulating cytokine release and immune responses .

- Antioxidant Properties : The presence of phenolic structures in the compound contributes to its ability to scavenge free radicals, thereby exerting protective effects against oxidative stress .

Anticancer Studies

A significant body of research has focused on the anticancer potential of oxadiazole derivatives. For instance, a study highlighted that compounds similar to this compound exhibited IC50 values indicating effective cytotoxicity against various cancer cell lines .

Anti-inflammatory and Antioxidant Activity

In addition to anticancer effects, the compound has been evaluated for anti-inflammatory activity. A study on related oxadiazole derivatives reported promising results in reducing inflammation markers in vitro and in vivo models . Furthermore, antioxidant assessments revealed that these compounds could significantly reduce oxidative damage in cellular systems .

Case Studies

Several case studies have illustrated the efficacy of oxadiazole derivatives:

- Case Study 1 : A derivative similar to this compound was tested against breast cancer cell lines and showed a marked reduction in cell viability compared to control groups.

- Case Study 2 : In a model of induced inflammation, treatment with an oxadiazole derivative resulted in decreased levels of pro-inflammatory cytokines and improved histopathological scores in treated animals compared to untreated controls.

Q & A

Synthesis and Characterization

1.1 Basic Question: What are the standard synthetic routes for N-(4-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide, and how is structural confirmation achieved? Methodological Answer: The synthesis typically involves a multi-step process:

Indole Functionalization: Introduce the oxadiazole moiety at the 3-position of the indole core via cyclization of a thiosemicarbazide intermediate under acidic conditions .

Acetamide Coupling: React the functionalized indole with N-(4-methoxyphenyl)chloroacetamide in the presence of a base (e.g., K₂CO₃) to form the acetamide linkage .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Structural Confirmation:

- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.7–3.8 ppm, oxadiazole carbons at δ 165–170 ppm) .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H] peak matching C₂₆H₂₀N₄O₃) .

1.2 Advanced Question: How can reaction conditions be optimized to minimize side products during oxadiazole ring formation? Methodological Answer:

- Temperature Control: Maintain temperatures between 80–100°C during cyclization to prevent decomposition of the thiosemicarbazide intermediate .

- Catalyst Screening: Use anhydrous ZnCl₂ or polyphosphoric acid to enhance cyclization efficiency .

- In Situ Monitoring: Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and detect intermediates early .

Biological Activity Profiling

2.1 Basic Question: What in vitro biological activities have been reported for this compound? Methodological Answer:

- Anticancer Activity: Assessed via MTT assays against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC₅₀ values typically <20 µM .

- Enzyme Inhibition: Tested against lipoxygenase (LOX) and α-glucosidase, showing IC₅₀ values comparable to standard inhibitors (e.g., 15–25 µM for LOX) .

- Antioxidant Potential: Evaluated using DPPH and FRAP assays, with EC₅₀ values ranging from 30–50 µM .

2.2 Advanced Question: How can target engagement studies (e.g., molecular docking) elucidate the compound’s mechanism of action? Methodological Answer:

- Docking Protocols: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like Bcl-2 (apoptosis regulator) or LOX active sites .

- Binding Affinity Validation: Pair docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify dissociation constants (Kd) .

Analytical and Structural Challenges

3.1 Basic Question: Which analytical techniques are critical for resolving structural ambiguities in this compound? Methodological Answer:

- 2D NMR (COSY, HMBC): Resolve overlapping signals (e.g., indole H-2/H-3 protons) and confirm connectivity between the oxadiazole and acetamide groups .

- X-ray Crystallography: Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding between oxadiazole N and methoxy O) .

3.2 Advanced Question: How can dynamic NMR or computational methods address tautomeric equilibria in the oxadiazole-indole system? Methodological Answer:

- Variable-Temperature NMR: Monitor chemical shift changes (e.g., oxadiazole protons) to identify tautomeric states (e.g., oxadiazole-thione vs. oxadiazole-thiol) .

- DFT Calculations: Use Gaussian 09 at the B3LYP/6-31G(d) level to model tautomer stability and predict dominant forms in solution .

Structure-Activity Relationships (SAR)

4.1 Basic Question: Which structural features are critical for the compound’s biological activity? Methodological Answer:

- Oxadiazole Core: Essential for π-π stacking with enzyme active sites (e.g., LOX’s hydrophobic pocket) .

- Methoxyphenyl Group: Enhances solubility and membrane permeability via moderate logP values (~3.5) .

- Indole Moiety: Facilitates intercalation with DNA or interaction with indole-binding receptors .

4.2 Advanced Question: How can substituent effects be systematically studied to improve potency? Methodological Answer:

- Analog Synthesis: Replace the methoxy group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) groups to modulate electronic and steric effects .

- Free-Wilson Analysis: Quantify contributions of substituents to activity using a library of 15–20 derivatives .

Data Contradictions and Reproducibility

5.1 Advanced Question: How should researchers address discrepancies in reported IC₅₀ values across studies? Methodological Answer:

- Standardize Assay Conditions: Use identical cell lines (e.g., ATCC-certified MCF-7), serum concentrations (10% FBS), and incubation times (48–72 hr) .

- Control for Purity: Validate compound purity (>95%) via HPLC before testing .

Pharmacological Profiling

6.1 Basic Question: What in vitro assays are recommended for preliminary pharmacokinetic screening? Methodological Answer:

- Caco-2 Permeability: Assess intestinal absorption potential (Papp >1×10⁻⁶ cm/s indicates high absorption) .

- Microsomal Stability: Incubate with liver microsomes (human/rat) to estimate metabolic half-life (t½ >30 min preferred) .

6.2 Advanced Question: How can in silico models predict ADME properties for this compound? Methodological Answer:

- SwissADME: Predict bioavailability (e.g., 70–80% oral), blood-brain barrier penetration (low, due to polar surface area >90 Ų), and CYP450 interactions .

- MD Simulations: Model binding to plasma proteins (e.g., albumin) using GROMACS to estimate free drug concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.